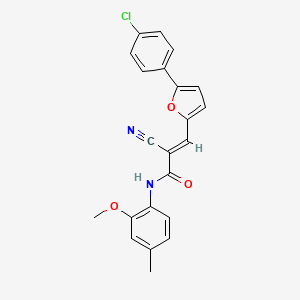

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide

Description

This compound is a substituted acrylamide featuring a furan ring with a 4-chlorophenyl group at the 5-position, a cyano group at the α-carbon, and a 2-methoxy-4-methylphenyl substituent on the amide nitrogen (Figure 1). Its molecular formula is C₂₂H₁₈ClN₂O₃, with a molecular weight of 393.85 g/mol. The (E)-stereochemistry of the acrylamide moiety is critical for its spatial arrangement and interaction with biological targets .

Properties

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-14-3-9-19(21(11-14)27-2)25-22(26)16(13-24)12-18-8-10-20(28-18)15-4-6-17(23)7-5-15/h3-12H,1-2H3,(H,25,26)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRFIBKDXIKLPU-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- A furan ring

- A cyano group

- An acrylamide moiety

- Substituents including a 4-chlorophenyl group and a 2-methoxy-4-methylphenyl group

This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that derivatives of acrylamide compounds exhibit notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These results suggest that the compound may serve as a basis for developing new antimicrobial agents, particularly in combating resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies report that compounds with similar structures demonstrate cytotoxic effects against human cancer cell lines, indicating that this compound may also exhibit similar properties.

For example, a related study found that certain acrylamide derivatives showed IC50 values ranging from 1.4 to 6.2 µM in inhibiting cell proliferation in cancer models . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases.

Case Studies

Several case studies have documented the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated the activity of various acrylamide derivatives against multiple bacterial strains, highlighting that compounds with a furan moiety exhibited enhanced antimicrobial activity compared to their non-furan counterparts .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives induced significant cytotoxicity in breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being investigated .

- Inflammation Model : In animal models of inflammation, derivatives showed reduced levels of inflammatory markers, suggesting potential for therapeutic applications in inflammatory conditions .

Comparison with Similar Compounds

Key Structural Features :

- Amide substituent : The 2-methoxy-4-methylphenyl group contributes to steric bulk and modulates solubility.

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The table below compares the target compound with structurally related acrylamide derivatives:

Structural Insights :

- The 2-methoxy-4-methylphenyl amide substituent offers a balance between steric hindrance and solubility, contrasting with the polar hydroxy group in 3312 or the bulky sulfonamide in 16d .

- Chlorophenyl vs. nitrophenyl : The 4-chlorophenyl group (target compound) provides moderate electron-withdrawing effects compared to the stronger nitro group in , which may influence redox properties .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.